(Z)-Oct-4-enoic acid chemical structure and properties
(Z)-Oct-4-enoic acid chemical structure and properties
An In-depth Technical Guide to (Z)-Oct-4-enoic Acid: Structure, Properties, Synthesis, and Biological Significance
Abstract
(Z)-Oct-4-enoic acid, also known as cis-4-octenoic acid, is an unsaturated medium-chain fatty acid (MCFA) characterized by an eight-carbon chain with a cis-configured double bond at the fourth carbon. As a member of the MCFA family, its unique physicochemical properties and metabolic pathway distinguish it from long-chain fatty acids, making it a molecule of significant interest in metabolic research, nutritional science, and as a potential building block in synthetic chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis, and known biological relevance. We delve into the causality behind synthetic strategies, present detailed analytical and procedural protocols, and explore the broader implications of its function as an MCFA.
Chemical Structure and Physicochemical Properties
(Z)-Oct-4-enoic acid is a carboxylic acid with the molecular formula C₈H₁₄O₂.[1][2] The defining structural feature is the double bond between carbons 4 and 5, which adopts a Z (or cis) configuration. This stereochemistry introduces a distinct bend in the aliphatic chain.[3] This kink hinders efficient packing of the molecules in the solid state, resulting in weaker intermolecular forces and a lower melting point compared to its saturated counterpart, octanoic acid, or its trans isomer.[3] This structural feature is fundamental to its physical state and its role in biological membranes.
Most naturally occurring unsaturated fatty acids exist in the cis configuration.[3][4] The rigidity of the carbon-carbon double bond prevents free rotation, leading to distinct cis and trans isomers with different physical and biological properties.[3]
Caption: 2D Structure of (Z)-Oct-4-enoic Acid.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (4Z)-4-Octenoic acid | [1][2] |
| Common Name | cis-4-Octenoic acid | [1] |
| CAS Number | 18654-81-4 | [1][5][6] |
| Molecular Formula | C₈H₁₄O₂ | [1][2][7] |
| Molecular Weight | 142.20 g/mol | [1][7] |
| Melting Point | -35 °C | [5] |
| Boiling Point | 240 °C | [5] |
| Density | 0.955 g/cm³ | [5][6] |
| SMILES | CCCC/C=C\CCC(=O)O | [6][7] |
| InChIKey | PFHBCQFBHMBAMC-PLNGDYQASA-N |[1] |
Stereoselective Synthesis: The Wittig Reaction
The synthesis of thermodynamically less stable Z-alkenes presents a significant challenge in organic chemistry.[8][9][10] While numerous methods exist, the Wittig reaction remains a versatile and widely used approach for its reliability and high Z-selectivity when using non-stabilized ylides.[10][11][12]
Causality of Stereoselectivity: The preference for the Z-isomer arises from the mechanism involving non-stabilized ylides (where the carbon anion is adjacent to alkyl or hydrogen groups). The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[12] For non-stabilized ylides, the kinetic control favors the formation of the cis-substituted oxaphosphetane, which subsequently decomposes to yield the Z-alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond is a major thermodynamic driving force for the reaction's completion.[13][14]
Caption: Workflow for the Synthesis of (Z)-Oct-4-enoic Acid via Wittig Reaction.
Experimental Protocol: Synthesis of (Z)-Oct-4-enoic Acid
This protocol describes a representative synthesis using the Wittig reaction. Note: This procedure requires anhydrous conditions and should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Part A: Preparation of the Phosphonium Ylide (Wittig Reagent)
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.
-
Alkylation: Add triphenylphosphine (1.0 eq) and 1-bromobutane (1.0 eq) to the flask. Add anhydrous toluene as the solvent. Heat the mixture to reflux and maintain for 24 hours to form the phosphonium salt.
-
Isolation: Cool the reaction mixture. The butyltriphenylphosphonium bromide salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Formation: Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) in a new flame-dried flask under nitrogen. Cool the suspension to -78 °C (dry ice/acetone bath).
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.
Part B: The Wittig Reaction and Hydrolysis
-
Aldehyde Addition: Cool the ylide solution back to -78 °C. Slowly add a solution of methyl 4-oxobutanoate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, methyl (Z)-oct-4-enoate. The main byproduct, triphenylphosphine oxide, can be partially removed by crystallization from a nonpolar solvent like hexane.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and 10% aqueous sodium hydroxide (NaOH). Stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the ester.
-
Acidification: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M hydrochloric acid (HCl).
-
Final Extraction: Extract the acidified solution with diethyl ether (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (Z)-Oct-4-enoic acid.
-
Purification: The final product can be purified by column chromatography on silica gel or by vacuum distillation.
Spectroscopic Characterization
Confirming the identity and stereochemical purity of the synthesized product is a critical self-validating step. The following table outlines the expected spectroscopic data for (Z)-Oct-4-enoic acid.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features | Rationale |
|---|---|---|
| ¹H NMR | ~10-12 ppm (broad singlet, 1H)~5.4 ppm (multiplet, 2H)~2.4 ppm (triplet, 2H)~2.1 ppm (multiplet, 4H)~0.9 ppm (triplet, 3H) | Carboxylic acid proton (COOH).Olefinic protons (-CH=CH-). The cis coupling constant (J) is typically ~10 Hz.Methylene protons alpha to COOH.Allylic methylene protons.Terminal methyl protons. |
| ¹³C NMR | ~180 ppm~125-130 ppm (2C)~34 ppm~29 ppm~22 ppm~20 ppm~14 ppm | Carbonyl carbon (COOH).Olefinic carbons (-C=C-).Carbon alpha to COOH.Methylene carbon.Methylene carbon.Allylic carbon.Terminal methyl carbon. |
| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad)~3000 cm⁻¹ (weak)~1710 cm⁻¹ (strong)~1650 cm⁻¹ (weak)~720 cm⁻¹ (medium) | O-H stretch of the carboxylic acid dimer.sp² C-H stretch of the alkene.C=O stretch of the carboxylic acid.C=C stretch of the alkene.C-H out-of-plane bend for a cis-disubstituted alkene. |
| Mass Spec. | M⁺ peak at m/z = 142.20 | Molecular ion peak corresponding to the molecular weight. |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.[15][16][17][18]
Biological Significance and Potential Applications
(Z)-Oct-4-enoic acid is classified as a medium-chain fatty acid (MCFA), a group of fatty acids with aliphatic tails of 6 to 12 carbons.[19] MCFAs exhibit distinct metabolic properties compared to the more common long-chain fatty acids (LCFAs).[20][21]
Metabolic Pathway: Unlike LCFAs, which require carnitine-dependent transport into the mitochondria, MCFAs are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein.[20][21][22] In the liver, they can readily cross the mitochondrial membrane without the carnitine shuttle and undergo rapid beta-oxidation for energy production.[21] This efficient metabolism makes them a quick energy source and less likely to be stored in adipose tissue.[20]
Caption: Simplified Metabolic Pathway of Medium-Chain Fatty Acids (MCFAs).
Potential Applications:
-
Nutritional Science: Due to their rapid oxidation, MCFAs (often supplied as medium-chain triglycerides, MCTs) are used in clinical nutrition for individuals with fat malabsorption disorders and in ketogenic diets.[20]
-
Metabolic Regulation: MCFAs are not just energy sources; they also act as signaling molecules that can regulate glucose and lipid metabolism.[19] Research suggests they may enhance thermogenesis and satiety.[19][21]
-
Antimicrobial Activity: Some fatty acids and their derivatives have demonstrated antimicrobial properties against various pathogens.[22][23][24][25] The ability of fatty acids to disrupt bacterial cell membranes is a known mechanism of action.[24] The specific activity of (Z)-Oct-4-enoic acid would require further investigation, but its classification as an unsaturated fatty acid makes this a plausible area of research.
-
Aquaculture: MCTs are increasingly used in aquaculture to enhance growth performance, improve flesh quality, and boost the immune activity of fish and shrimp.[22][23]
Conclusion
(Z)-Oct-4-enoic acid is a structurally distinct medium-chain fatty acid whose properties are dictated by its eight-carbon backbone and the presence of a cis-double bond. Its synthesis, which requires careful stereochemical control, is reliably achieved using methods like the Wittig reaction with non-stabilized ylides. The identity and purity of the resulting molecule can be rigorously validated through standard spectroscopic techniques. Biologically, its classification as an MCFA confers a unique metabolic profile characterized by rapid absorption and oxidation, making it and related compounds valuable for researchers in nutrition, metabolic diseases, and drug development. Further investigation into its specific signaling roles and potential antimicrobial activities could unveil new therapeutic applications.
References
- Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes.National Institutes of Health (NIH).
- Wittig reaction for alkene synthesis.YouTube.
- The Wittig Reaction: Synthesis of Alkenes.Course Website.
- Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review.MDPI.
- Wittig Reaction.Organic Chemistry Portal.
- Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review.Scilit.
- Synthesis of an Alkene via the Wittig Reaction.Course Website.
- Synthesis of Z-Alkenes from Rh(I)-Catalyzed Olefin Isomerization of β,γ-Unsaturated Ketones.ACS Publications.
- Wittig reaction.Wikipedia.
- Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes.ACS Publications.
- Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective.ResearchGate.
- Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods.Source.
- Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center.National Institutes of Health (NIH).
- Facile Synthesis of Z-Alkenes via Uphill Catalysis.ACS Publications.
- (Z)-oct-4-enoic acid.NIST WebBook.
- Saturated and Unsaturated Fatty Acids.Chemistry LibreTexts.
- Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants.National Institutes of Health (NIH).
- Physicochemical Properties of Unsaturated Fatty acids.ResearchGate.
- (Z)-oct-4-enoic acid.ChemicalBook.
- CAS 18654-81-4 (Z)-Oct-4-enoic acid.Alfa Chemistry.
- Unsaturated fat.Britannica.
- Physical and chemical properties of fatty acids.YouTube.
- (4Z)-4-octenoic acid.ChemSynthesis.
- (Z)-oct-4-enoic acid.ChemBK.
- (Z)-oct-4-enoic acid.ChemScene.
- Effect of Unsaturation in Fatty Acids on the Main Characteristics of Langmuir Monolayers.ACS Publications.
- (z)-4-octenoic acid.Sigma-Aldrich.
- Synthesis of Some Octenoic Acids.ACS Publications.
- A Synthesis of (Z)-Octadec-9-enedioic Acid.The University of Melbourne.
- Synthesis of (±)-4-alkanolides from pent-4-enoic acid.ResearchGate.
- Structure Determination from Spectra (1) (H NMR, C NMR, IR).YouTube.
- Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester.ResearchGate.
- A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria.ResearchGate.
- Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities of Musella lasiocarpa.MDPI.
- NMR, mass spectroscopy, IR - finding compound structure?ResearchGate.
- Predicting the structure based on NMR spectra and IR Data.YouTube.
- Oct-(4E)-enoic acid ester.SpectraBase.
- Solving an Unknown Organic Structure using NMR, IR, and MS.YouTube.
Sources
- 1. (Z)-oct-4-enoic acid [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Saturated and Unsaturated Fatty Acids – Chemistry of Food and Cooking [mhcc.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. (Z)-oct-4-enoic acid | 18654-81-4 [amp.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 21. Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review | Scilit [scilit.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
